molecular formula C53H93N7O13 B1297464 Surfactin CAS No. 24730-31-2

Surfactin

Cat. No. B1297464
CAS RN: 24730-31-2
M. Wt: 1036.3 g/mol
InChI Key: NJGWOFRZMQRKHT-WGVNQGGSSA-N
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Description

Surfactin is a lipopeptide antibiotic composed of one β-hydroxy fatty acid and seven amino acids . It is a powerful biosurfactant that can cause lysis of erythrocytes and bacteria . It is produced by microbes belonging to the genus Bacillus and is one of the most effective biosurfactants available in many industrial fields .


Molecular Structure Analysis

The structure of surfactin has a cyclic peptide chain with 7 amino acids and a 13–16 carbon atom hydroxy fatty acid chain, which together create a cyclic lactone ring structure . The peptide moiety of the surfactin is synthesized using huge multienzymatic proteins called NonRibosomal Peptide Synthetases .


Chemical Reactions Analysis

Surfactin displays an amphiphilic surface activity by the presence of hydrophobic and hydrophilic parts in its molecules, which allow them to aggregate at the interface of two immiscible liquids, thus reducing the interfacial tension of the liquid or different material phases .


Physical And Chemical Properties Analysis

Surfactin is a molecule with an amphiphilic structure, which determines its unique physicochemical properties: the ability to foam, emulsify, modify hydrophobic surfaces, and chelate . It also has considerable surface activity because of its amphiphilic nature, which also allows it to reduce surface/interfacial tension and self-assemble in the nanostructure .

Scientific Research Applications

Antimicrobial Action

  • Scientific Field: Microbiology
  • Summary of Application: Surfactin, an antibacterial lipopeptide produced by different strains of Bacillus subtilis, has broad-spectrum antimicrobial activities against Gram-positive bacteria, Gram-negative bacteria, and fungi . It also has antiviral, anti-mycoplasma, and antiprotozoal activities .
  • Methods of Application: Surfactin’s antibacterial mechanism is mainly outlined as follows: (1) attacking pathogenic bacteria’s cell membrane, causing cell membrane disintegration or osmotic pressure imbalance; (2) inhibiting pathogenic bacteria’s protein synthesis, preventing cell reproduction; (3) inhibiting pathogenic bacteria’s enzyme activity, affecting normal cell metabolism .
  • Results or Outcomes: Surfactin may be one of the promising alternatives to antibiotics . It can inactivate nucleic acids, cytoplasmic proteins, and enzymatic activity .

Application in Agriculture

  • Scientific Field: Agriculture
  • Summary of Application: Surfactin has the potential to protect and stimulate plant immunity . It can change the physical properties of the biofilm surface of pathogenic bacteria and fungi, initiate its degradation, and inhibit the formation of bacterial and yeast biofilms, as well as viral membrane structures .
  • Methods of Application: The application of surfactin and biopreparations based on surfactin-producing bacteria of the genus Bacillus are used to protect and stimulate plant immunity .
  • Results or Outcomes: The dispersing properties of surfactin were not inferior to those of modern pharmaceuticals against bacterial and yeast biofilms, as well as the viral membrane structures .

Medical Care and Food Safety

  • Scientific Field: Medical Care and Food Safety
  • Summary of Application: Surfactin has numerous intriguing bioactive properties, including anti-bacterial, anti-fungal, anti-viral, anti-cancer, anti-mycoplasma properties, as well as its capacity as an anti-adhesive agent against pathogenic bacteria . It also has hemolytic and thrombolytic properties .
  • Methods of Application: The specific methods of application or experimental procedures vary depending on the specific use case. For example, in medical care, surfactin could be used as a powerful biosurfactant that inhibits the formation of blood clots .
  • Results or Outcomes: Surfactin has great application potential in agricultural biological control, clinical medical treatment, environmental treatment, and other fields .

Oil Recovery

  • Scientific Field: Petroleum Engineering
  • Summary of Application: Surfactin can act as an emulsifier and foam stabilizer in oil removal . It has been used in environmental remediation and oil exploitation .
  • Methods of Application: Surfactin is introduced into the oil well to reduce the surface tension between oil and water, making it easier to recover the oil .
  • Results or Outcomes: The use of surfactin in oil recovery has shown promising results, increasing the efficiency of oil recovery .

Food Processing

  • Scientific Field: Food Science
  • Summary of Application: Surfactin has potential applications in food processing . It can act as an emulsifier, improving the texture and stability of food products .
  • Methods of Application: Surfactin can be added during the food processing stage to improve the quality of the final product .
  • Results or Outcomes: The use of surfactin in food processing can enhance the sensory attributes of the food product, making it more appealing to consumers .

Cosmetics

  • Scientific Field: Cosmetic Science
  • Summary of Application: Surfactin is used in the cosmetic industry due to its surfactant properties . It can help in the formulation of various cosmetic products .
  • Methods of Application: Surfactin can be incorporated into cosmetic formulations to improve their texture, stability, and performance .
  • Results or Outcomes: The inclusion of surfactin in cosmetic products can enhance their efficacy and consumer appeal .

Oil Recovery

  • Scientific Field: Petroleum Engineering
  • Summary of Application: Surfactin can act as an emulsifier and foam stabilizer in oil removal . It has been used in environmental remediation and oil exploitation .
  • Methods of Application: Surfactin is introduced into the oil well to reduce the surface tension between oil and water, making it easier to recover the oil .
  • Results or Outcomes: The use of surfactin in oil recovery has shown promising results, increasing the efficiency of oil recovery .

Food Processing

  • Scientific Field: Food Science
  • Summary of Application: Surfactin has potential applications in food processing . It can act as an emulsifier, improving the texture and stability of food products .
  • Methods of Application: Surfactin can be added during the food processing stage to improve the quality of the final product .
  • Results or Outcomes: The use of surfactin in food processing can enhance the sensory attributes of the food product, making it more appealing to consumers .

Cosmetics

  • Scientific Field: Cosmetic Science
  • Summary of Application: Surfactin is used in the cosmetic industry due to its surfactant properties . It can help in the formulation of various cosmetic products .
  • Methods of Application: Surfactin can be incorporated into cosmetic formulations to improve their texture, stability, and performance .
  • Results or Outcomes: The inclusion of surfactin in cosmetic products can enhance their efficacy and consumer appeal .

Safety And Hazards

Surfactin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

In the future, a new research direction is to use synthetic biotechnology and metabolic engineering to improve the ability of strains to obtain surfactin from xylose as the sole carbon source . The establishment of suitable chassis hosts for exogenous production of surfactin might serve as an important strategy in future research .

properties

IUPAC Name

3-[(3S,6R,9S,12S,15R,18S,21S,25R)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36-,37+,38+,39-,40-,41+,42+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWOFRZMQRKHT-WGVNQGGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H93N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893274
Record name Surfactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1036.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Surfactin

CAS RN

24730-31-2
Record name Surfactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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